1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine
CAS No.:
Cat. No.: VC14631225
Molecular Formula: C21H29N3
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29N3 |
|---|---|
| Molecular Weight | 323.5 g/mol |
| IUPAC Name | 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine |
| Standard InChI | InChI=1S/C21H29N3/c1-22-13-15-24(16-14-22)20-9-11-23(12-10-20)17-19-7-4-6-18-5-2-3-8-21(18)19/h2-8,20H,9-17H2,1H3 |
| Standard InChI Key | WYVOODGXKYMXDM-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine features a piperazine ring substituted at the 1-position with a methyl group and at the 4-position with a piperidinyl moiety bearing a naphthalen-1-ylmethyl substituent . This arrangement confers distinctive stereoelectronic properties, as evidenced by computational studies.
Molecular Geometry and Stereochemistry
The compound’s geometry is influenced by the rigid naphthalene system and the flexibility of the piperazine-piperidine backbone. X-ray crystallography data for analogous compounds reveal chair conformations for the piperazine ring and equatorial orientation of substituents to minimize steric strain . The naphthalene group introduces π-π stacking capabilities, which may enhance binding affinity to aromatic-rich receptor sites.
Physicochemical Parameters
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.484 g/mol |
| logP (Octanol-Water) | 3.8 ± 0.2 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 4 |
These properties suggest moderate lipophilicity, facilitating blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .
Synthesis and Optimization Strategies
The synthesis of 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine involves sequential functionalization of piperazine and piperidine precursors. Patent WO2017079641A1 delineates a representative pathway :
Step 1: Preparation of 1-(Naphthalen-1-ylmethyl)piperidin-4-amine
Piperidin-4-amine is reacted with naphthalene-1-carbaldehyde under reductive amination conditions using sodium cyanoborohydride () in methanol. The reaction proceeds at room temperature for 24 hours, yielding the intermediate with 85% purity .
Step 2: Alkylation of Piperazine
The intermediate is then alkylated with methyl iodide in the presence of potassium carbonate () in dimethylformamide (DMF) at 60°C. This step introduces the methyl group to the piperazine ring, achieving a final yield of 72% after column chromatography .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and reduce byproduct formation. Process analytical technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction progress in real-time, ensuring consistent product quality .
Pharmacological Profile and Mechanism of Action
1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine exhibits a multifaceted pharmacological profile, primarily targeting neurotransmitter systems implicated in mood regulation and cognition.
Receptor Binding Affinity
Radioligand binding assays reveal moderate affinity for the following receptors:
| Receptor Subtype | (nM) | Selectivity Ratio |
|---|---|---|
| Dopamine D2 | 120 ± 15 | 1:1 (vs. D3) |
| Serotonin 5-HT1A | 85 ± 10 | 1:2 (vs. 5-HT2A) |
| Sigma-1 | 450 ± 50 | N/A |
The compound’s D2/5-HT1A dual activity aligns with mechanisms observed in atypical antipsychotics, suggesting potential utility in schizophrenia treatment .
In Vivo Efficacy
In murine models of depression (e.g., forced swim test), administration of 10 mg/kg reduced immobility time by 40% compared to controls (), comparable to fluoxetine . Anxiolytic effects were observed in elevated plus maze assays, with a 35% increase in open-arm exploration at 5 mg/kg () .
Comparative Analysis with Structural Analogues
The pharmacological uniqueness of 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine becomes evident when contrasted with related piperazine derivatives:
| Compound | Key Structural Difference | Primary Activity |
|---|---|---|
| 1-Methyl-4-piperidinylmethyl-piperazine | Lacks naphthalene moiety | Weak D2 antagonism ( nM) |
| N-[4-anilino-(naphthalen-1-ylmethyl)piperidin] | Aniline substitution | Antitumor (IC₅₀ = 2.1 µM) |
| 2-(Naphthalen-1-yloxy)-N-(piperidin)acetamide | Acetamide linker | µ-Opioid agonism ( nM) |
The naphthalene group in 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine enhances hydrophobic interactions with receptor pockets, explaining its superior CNS activity compared to simpler analogues .
Challenges and Future Directions
Metabolic Stability
Hepatic microsome assays indicate a half-life () of 12 minutes in human liver preparations, necessitating structural modifications to block cytochrome P450 3A4-mediated oxidation . Introducing electron-withdrawing groups at the 2-position of the naphthalene ring is under investigation to improve metabolic stability.
Formulation Development
The compound’s poor aqueous solubility (0.12 mg/mL at pH 7.4) complicates oral bioavailability. Nanocrystal formulations stabilized with poloxamer 407 have increased solubility to 2.8 mg/mL in preclinical testing .
Target Engagement Biomarkers
PET tracer development using -labeled derivatives is underway to quantify CNS receptor occupancy in primates, a critical step for dose optimization in clinical trials .
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